3-(1,3-benzodioxol-5-ylmethyl)-N-[2-(cyclohexen-1-yl)ethyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1,3-benzodioxol-5-ylmethyl)-N-[2-(cyclohexen-1-yl)ethyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide is a useful research compound. Its molecular formula is C25H25N3O4S and its molecular weight is 463.55. The purity is usually 95%.
BenchChem offers high-quality 3-(1,3-benzodioxol-5-ylmethyl)-N-[2-(cyclohexen-1-yl)ethyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(1,3-benzodioxol-5-ylmethyl)-N-[2-(cyclohexen-1-yl)ethyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Biological Activities
The chemical compound "3-(1,3-benzodioxol-5-ylmethyl)-N-[2-(cyclohexen-1-yl)ethyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide" is related to a class of compounds that have been synthesized and evaluated for their biological activities, including anti-monoamine oxidase and antitumor activities. The synthesis of 2-sulfanyl-substituted 3-ethyl-3H-spiro[benzo[h]quinazolin-5,1′-cyclohexane]-4(6H)-ones, including reactions with halides and transformation into 1-sulfanyl-substituted triazolobenzoquinazolines, has demonstrated significant anti-monoamine oxidase and antitumor effects in studies. These synthesized compounds are part of ongoing research into their potential therapeutic applications due to their promising biological activities (Markosyan et al., 2015).
Chemical Synthesis and Transformations
Further research has delved into the synthesis, conversions, and the exploration of anti-monoamine-oxidase and anticonvulsant activities of these compounds. For instance, the synthesis of 7,10-dimethyl-2-thioxo-2,3-dihydro-1H-spiro[benzo[h]quinazoline-5,1′-cyclohexane]-4(6H)-one and its reactions with various alkyl(benzyl)halides to produce new series of benzo[h]quinazolines showcases the versatility of these compounds. Their pharmacological profiles suggest potential for developing new treatments targeting monoamine-oxidase inhibitors and anticonvulsant therapies (Grigoryan et al., 2017).
Antimicrobial and Antineoplastic Properties
Moreover, the antimicrobial and antineoplastic properties of similar quinazoline derivatives have been studied, indicating that these compounds could serve as leads for the development of new antimicrobial and cancer therapies. Synthesis approaches and characterizations of these compounds, alongside their biological activity assessments, provide critical insights into their potential utility in medical and pharmaceutical applications (El-Shenawy, 2017).
Propiedades
{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-(1,3-benzodioxol-5-ylmethyl)-N-[2-(cyclohexen-1-yl)ethyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide' involves the synthesis of the intermediate compounds, which are then used to synthesize the final compound. The synthesis pathway involves the use of various chemical reactions, including condensation, cyclization, and oxidation reactions.", "Starting Materials": [ "2-nitrobenzoic acid", "1,3-benzodioxole", "cyclohexene", "thiourea", "ethyl bromoacetate", "sodium borohydride", "sodium hydroxide", "acetic anhydride", "sulfuric acid", "ethanol" ], "Reaction": [ "Step 1: Nitration of 2-nitrobenzoic acid to form 2-nitrobenzoic acid", "Step 2: Reduction of 2-nitrobenzoic acid to form 2-aminobenzoic acid using sodium borohydride", "Step 3: Condensation of 1,3-benzodioxole with 2-aminobenzoic acid using acetic anhydride to form 3-(1,3-benzodioxol-5-ylmethyl)-2-aminobenzoic acid", "Step 4: Cyclization of 3-(1,3-benzodioxol-5-ylmethyl)-2-aminobenzoic acid with thiourea to form 3-(1,3-benzodioxol-5-ylmethyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylic acid", "Step 5: Esterification of 3-(1,3-benzodioxol-5-ylmethyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylic acid with ethyl bromoacetate to form 3-(1,3-benzodioxol-5-ylmethyl)-N-(2-bromoethyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide", "Step 6: Reduction of 3-(1,3-benzodioxol-5-ylmethyl)-N-(2-bromoethyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide using sodium borohydride to form 3-(1,3-benzodioxol-5-ylmethyl)-N-(2-ethylaminoethyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide", "Step 7: Alkylation of 3-(1,3-benzodioxol-5-ylmethyl)-N-(2-ethylaminoethyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide with cyclohexene using sulfuric acid to form 3-(1,3-benzodioxol-5-ylmethyl)-N-[2-(cyclohexen-1-yl)ethyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide" ] } | |
Número CAS |
422530-02-7 |
Fórmula molecular |
C25H25N3O4S |
Peso molecular |
463.55 |
Nombre IUPAC |
3-(1,3-benzodioxol-5-ylmethyl)-N-[2-(cyclohexen-1-yl)ethyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide |
InChI |
InChI=1S/C25H25N3O4S/c29-23(26-11-10-16-4-2-1-3-5-16)18-7-8-19-20(13-18)27-25(33)28(24(19)30)14-17-6-9-21-22(12-17)32-15-31-21/h4,6-9,12-13H,1-3,5,10-11,14-15H2,(H,26,29)(H,27,33) |
Clave InChI |
MULLTHYLZXMMPZ-UHFFFAOYSA-N |
SMILES |
C1CCC(=CC1)CCNC(=O)C2=CC3=C(C=C2)C(=O)N(C(=S)N3)CC4=CC5=C(C=C4)OCO5 |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.